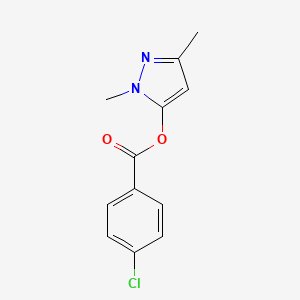
1,3-Dimethyl-1H-pyrazol-5-yl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-1H-pyrazol-5-yl 4-chlorobenzoate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1H-pyrazol-5-yl 4-chlorobenzoate typically involves the condensation of 1,3-dimethylpyrazole with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-pyrazol-5-yl 4-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the pyrazole ring.
Hydrolysis: 1,3-Dimethylpyrazole and 4-chlorobenzoic acid.
Scientific Research Applications
1,3-Dimethyl-1H-pyrazol-5-yl 4-chlorobenzoate has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is employed in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in studies investigating its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1H-pyrazol-5-yl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: A closely related compound with similar structural features but lacking the 4-chlorobenzoate moiety.
4-Chlorobenzoic Acid: Another related compound that shares the benzene ring with a chlorine substituent but lacks the pyrazole ring.
Uniqueness
1,3-Dimethyl-1H-pyrazol-5-yl 4-chlorobenzoate is unique due to the combination of the pyrazole ring and the 4-chlorobenzoate moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components .
Properties
CAS No. |
62031-13-4 |
|---|---|
Molecular Formula |
C12H11ClN2O2 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
(2,5-dimethylpyrazol-3-yl) 4-chlorobenzoate |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-7-11(15(2)14-8)17-12(16)9-3-5-10(13)6-4-9/h3-7H,1-2H3 |
InChI Key |
BPMYSMPCSOBGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)OC(=O)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















